6-Amino-3-methyl-4-(5-(3-nitrophenyl)furan-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “6-Amino-3-methyl-4-(5-(3-nitrophenyl)furan-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile” is a complex organic molecule. It is a derivative of indole , a heterocyclic compound that has been found in many important synthetic drug molecules . Indole derivatives possess various biological activities, which have created interest among researchers to synthesize a variety of indole derivatives .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a mixture of 7-amino-2,4-dioxo-5-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile, p-nitroacetophenone, and triethylamine in 1,4-dioxane was heated under reflux for 5 hours, then cooled and poured into ice-water, filtered off, dried and recrystallized from 1,4-dioxane to give a related compound .Scientific Research Applications
Bioactive Furanyl-Substituted Nucleobases and Analogues
Furanyl- and thienyl-substituted nucleobases, nucleosides, and their analogues, including compounds like 6-Amino-3-methyl-4-(5-(3-nitrophenyl)furan-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, play a critical role in medicinal chemistry. These compounds are structural units in bioactive molecules and are crucial in drug design. Their structural variations and bioisosteric replacements are associated with diverse activities, including antiviral, antitumor, antimycobacterial, and antiparkinsonian actions (Ostrowski, 2022).
Chemical Inhibitors in Drug Metabolism
This compound could potentially influence drug metabolism as certain furanyl compounds are known to act as chemical inhibitors of cytochrome P450 isoforms in human liver microsomes. These inhibitors are essential in understanding drug-drug interactions and determining the specific contributions of various CYP isoforms to the metabolism of drugs (Khojasteh et al., 2011).
Role in Synthetic Chemistry
Compounds like this compound can be important in synthetic chemistry. For instance, certain pyrazoline-based compounds are utilized as building blocks in creating diverse heterocyclic compounds, showcasing their reactivity and application in synthesizing various classes of heterocyclic compounds and dyes (Gomaa & Ali, 2020).
Pharmacological Implications
The structural motif of pyrazole, akin to the one in this compound, is significant in medicinal chemistry. Pyrazole analogs exhibit a wide array of pharmacological activities, including anti-inflammatory, analgesic, antiviral, antibacterial, and anticancer properties. Despite their clinical efficacy, continued research is needed to develop new drug candidates with reduced side effects (Ganguly & Jacob, 2017).
Properties
IUPAC Name |
6-amino-3-methyl-4-[5-(3-nitrophenyl)furan-2-yl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O4/c1-9-15-16(12(8-19)17(20)27-18(15)22-21-9)14-6-5-13(26-14)10-3-2-4-11(7-10)23(24)25/h2-7,16H,20H2,1H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYAOPRRQUMTVHP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.